MK-571
Overview
Description
MK-571 is a quinoline derivative that was originally developed as a cysteinyl leukotriene receptor 1 (CysLTR1) antagonist. It is most commonly used as an inhibitor of multidrug resistance protein-1 (MRP-1). This compound has shown significant potential in various scientific research applications, particularly in the fields of virology, oncology, and pharmacology .
Mechanism of Action
Target of Action
Verlukast is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1) . This receptor is a part of the leukotriene signaling pathway, which plays a significant role in mediating inflammatory responses, particularly in conditions like asthma .
Mode of Action
Verlukast works by blocking the action of leukotriene D4 (LTD4) on the CysLT1 receptor . LTD4 is a potent mediator of inflammation, and its interaction with the CysLT1 receptor can lead to bronchoconstriction, increased vascular permeability, and eosinophil recruitment . By inhibiting this interaction, Verlukast can effectively reduce these inflammatory responses .
Biochemical Pathways
The primary biochemical pathway affected by Verlukast is the leukotriene signaling pathway . By blocking the action of LTD4, Verlukast prevents the downstream effects of this pathway, which include bronchoconstriction, increased vascular permeability, and eosinophil recruitment . This can lead to a reduction in inflammation and an improvement in symptoms for conditions like asthma .
Pharmacokinetics
The pharmacokinetics of Verlukast involve dose-related increases in the area under the curve (AUC) and maximum concentration (Cmax) in the blood . The presence of food can decrease the cmax by 22% and the auc by 13% .
Result of Action
The primary result of Verlukast’s action is a reduction in inflammation, particularly in the airways . This is achieved through the inhibition of LTD4, which leads to a decrease in bronchoconstriction, vascular permeability, and eosinophil recruitment . These effects can help to alleviate the symptoms of conditions like asthma .
Action Environment
The action of Verlukast can be influenced by various environmental factors. For instance, the presence of food can affect the drug’s bioavailability, as mentioned earlier . Additionally, the drug’s effectiveness can vary depending on the individual’s metabolic rate and the presence of other medications . .
Biochemical Analysis
Biochemical Properties
Verlukast is a potent CysLT 1 (LTD 4) receptor inverse agonist . It interacts with this receptor, inhibiting its function and thereby reducing the biochemical reactions that lead to inflammation and constriction of the airways .
Cellular Effects
Verlukast has significant effects on various types of cells, particularly those involved in the immune response . It reduces the trafficking of eosinophils into the bronchoalveolar lavage fluid and lung interstitium, which are key processes in the development of asthma .
Molecular Mechanism
The molecular mechanism of Verlukast involves its binding to the CysLT 1 (LTD 4) receptor, acting as an inverse agonist . This binding inhibits the receptor’s function, reducing the production of leukotrienes, which are inflammatory mediators that cause bronchoconstriction .
Dosage Effects in Animal Models
It is generally understood that the effects of a drug can vary with different dosages, and this is likely to be the case with Verlukast .
Metabolic Pathways
Verlukast undergoes biotransformation in the liver, generating several metabolites . These metabolites include four possible isomeric monosulfoxides and the N-hydroxymethyl amide .
Subcellular Localization
The localization of a drug within a cell can influence its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
MK-571 can be synthesized through a multi-step process involving the reaction of quinoline derivatives with various reagentsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
MK-571 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline N-oxide derivatives, while reduction can yield various hydrogenated quinoline compounds .
Scientific Research Applications
MK-571 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist commonly used to manage allergies and asthma.
Probenecid: An inhibitor of MRP-1, similar to MK-571, but with different primary indications.
Uniqueness of this compound
This compound is unique in its dual role as a CysLTR1 antagonist and an MRP-1 inhibitor. This dual functionality allows it to be used in a broader range of applications, particularly in overcoming drug resistance in cancer therapy and enhancing antiviral treatments .
Properties
IUPAC Name |
3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUZQJFHDNNPFG-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048390 | |
Record name | MK-571 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115104-28-4 | |
Record name | 3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115104-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verlukast | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115104284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-571 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-571 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LB1G2X6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.